Structure Elucidation of (R)-alpha-benzhydryl-proline-HCl: A Technical Guide
Structure Elucidation of (R)-alpha-benzhydryl-proline-HCl: A Technical Guide
Introduction
(R)-alpha-benzhydryl-proline-HCl is a chiral, alpha-substituted derivative of the amino acid proline. As a specialized amino acid, it holds potential for applications in peptide synthesis, organocatalysis, and as a building block for novel pharmaceutical agents. The precise three-dimensional structure is critical for its function and reactivity. This technical guide provides a comprehensive overview of the methodologies used to elucidate the structure of (R)-alpha-benzhydryl-proline-HCl.
It is important to note that while this compound is commercially available, detailed public scientific literature on its comprehensive structure elucidation is scarce. Therefore, this guide will focus on the established analytical techniques and provide expected data based on the known spectroscopic characteristics of proline and its derivatives. This document serves as a roadmap for researchers and scientists in drug development for the characterization of this and similar novel compounds.
Proposed Chemical Structure and Physicochemical Properties
Based on its chemical name and molecular formula (C18H20ClNO2), the proposed structure of (R)-alpha-benzhydryl-proline-HCl is presented below. The molecule consists of a proline ring with a benzhydryl (diphenylmethyl) group at the alpha-carbon. The hydrochloride salt form indicates that the secondary amine of the pyrrolidine ring is protonated.
Table 1: Physicochemical Properties of (R)-alpha-benzhydryl-proline-HCl
| Property | Value | Reference |
| CAS Number | 1049728-69-9 | [1] |
| Molecular Formula | C18H20ClNO2 | [2] |
| Molecular Weight | 317.81 g/mol | [2] |
| Stereochemistry | (R) at the alpha-carbon | Inferred from name |
Spectroscopic Characterization
The elucidation of the molecular structure heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (R)-alpha-benzhydryl-proline-HCl, both ¹H and ¹³C NMR would be essential.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH and -NH₂⁺-).
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Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Integrate the proton signals, determine their multiplicity (singlet, doublet, triplet, multiplet), and measure coupling constants. Correlate proton and carbon signals using 2D NMR data to assemble the molecular structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts in D₂O
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CH | 7.2 - 7.5 (m, 10H) | 125 - 140 | Multiple signals for the two phenyl rings. |
| Benzhydryl CH | ~4.5 (s, 1H) | ~60 | Singlet, as it has no adjacent protons. |
| Proline β-CH₂ | 1.9 - 2.4 (m, 2H) | ~30 | |
| Proline γ-CH₂ | 1.8 - 2.1 (m, 2H) | ~25 | |
| Proline δ-CH₂ | 3.1 - 3.4 (m, 2H) | ~48 | |
| Proline α-C | - | ~70 | Quaternary carbon, no attached proton. |
| Carboxyl C=O | - | ~175 | |
| NH₂⁺ | ~9-11 (broad s, 2H) | - | Appears as a broad singlet, exchangeable with D₂O. |
| COOH | ~12-13 (broad s, 1H) | - | Appears as a broad singlet, exchangeable with D₂O. |
Note: These are estimated values based on analogous structures like L-proline hydrochloride and benzyl-substituted prolines. Actual values may vary based on experimental conditions.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| N-H stretch (Ammonium) | 3200 - 2800 | Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Carboxylic acid) | 1730 - 1700 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| N-H bend (Ammonium) | 1600 - 1500 | Medium |
Note: These are typical ranges for the specified functional groups.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
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Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method ideal for polar molecules like amino acids.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
Predicted Mass Spectrum Data:
-
Molecular Ion: In positive mode ESI-MS, the expected molecular ion would correspond to the free base (C18H19NO2). The protonated molecule [M+H]⁺ would have an m/z of 282.15.
-
Key Fragments: Expect to see fragmentation corresponding to the loss of the carboxyl group (-45 Da) and fragmentation of the benzhydryl group.
Synthesis and Stereochemistry
The synthesis of (R)-alpha-benzhydryl-proline-HCl would likely involve the stereoselective alkylation of an (R)-proline derivative. A plausible synthetic workflow is outlined below.
Experimental Protocol: General Synthesis
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Protection: The carboxylic acid and the secondary amine of (R)-proline are protected. For example, the amine can be protected as a Boc group and the acid as a methyl or ethyl ester.
-
Enolate Formation: The protected proline derivative is treated with a strong base, such as Lithium Diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral lithium enolate.
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Alkylation: The enolate is then reacted with benzhydryl bromide (bromodiphenylmethane). The bulky protecting group on the nitrogen and the chiral center of the proline are expected to direct the incoming benzhydryl group to achieve the desired stereochemistry.
-
Deprotection: The protecting groups are removed under acidic conditions, which would also form the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or chromatography.
Workflow for the Synthesis of (R)-alpha-benzhydryl-proline-HCl
Caption: Proposed synthetic workflow for (R)-alpha-benzhydryl-proline-HCl.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the chiral centers.
Conclusion
The structure elucidation of (R)-alpha-benzhydryl-proline-HCl requires a systematic application of modern analytical techniques. While specific experimental data for this compound is not widely published, the methodologies described in this guide provide a robust framework for its characterization. Through a combination of NMR spectroscopy, IR spectroscopy, mass spectrometry, and ultimately X-ray crystallography, the precise chemical structure and stereochemistry can be unequivocally determined, paving the way for its application in research and development.
References
- 1. 1049728-69-9 | (R)-alpha-benzhydryl-proline-HCl | Next Peptide [nextpeptide.com]
- 2. (R)-ALPHA-BENZHYDRYL-PROLINE-HCL CAS#: [amp.chemicalbook.com]
- 3. L-Proline hydrochloride | 7776-34-3 | Benchchem [benchchem.com]
- 4. Proline benzyl ester hydrochloride | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]


